5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid hydrochloride
Description
5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid hydrochloride (CAS: 264623-56-5) is a bicyclic heterocyclic compound featuring a pyrido-pyrazine core fused with a partially saturated ring system. The carboxylic acid group at position 7 and the hydrochloride salt enhance its solubility and stability, making it a valuable intermediate in medicinal chemistry and drug discovery. It is commercially available in 50 mg quantities with ≥95% purity .
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.ClH/c12-8(13)6-3-5-7(4-11-6)10-2-1-9-5;/h1-2,6,11H,3-4H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQLXPOUQUKUBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=NC=CN=C21)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90741632 | |
| Record name | 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90741632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264623-56-5 | |
| Record name | 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90741632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting from N-Substituted Piperidone Carboxylic Acid Esters
A key approach involves the use of N-substituted piperidone-3-carboxylic acid ethyl esters as precursors. These esters undergo condensation with guanidine derivatives or amidines in the presence of bases like potassium carbonate in aqueous media. The reaction typically proceeds at room temperature or under reflux conditions to form the tetrahydropyrido-pyrazine ring system.
| Reagents | Conditions | Outcome |
|---|---|---|
| N-benzyl-piperidone-(4)-3-carboxylic acid ethyl ester hydrochloride | Stirring in water at room temperature for several hours | Formation of tetrahydropyrido-pyrazine intermediate |
| Morpholino-guanidine hydrochloride + K2CO3 | Aqueous solution, room temp | Cyclization to hydroxy-substituted tetrahydropyrido-pyrazine |
After reaction completion, the mixture is worked up by decanting supernatant, extraction with organic solvents (e.g., chloroform or ether), filtration, and recrystallization from solvents such as ethanol or methyl glycol to purify the product.
Cyclization and Reduction Steps
In some methods, the synthesis involves:
- Cyclodehydration of hydrazidopyrazine derivatives to form triazolopyrazine intermediates.
- Subsequent catalytic hydrogenation (e.g., H2/Pd) to reduce the pyrazine ring and yield the tetrahydro derivative.
This approach is adapted from literature methods used in the synthesis of related heterocycles and pharmaceutical intermediates.
Salt Formation
The free acid form is converted into its hydrochloride salt by treatment with hydrochloric acid or by crystallization from acidic media, enhancing aqueous solubility and stability.
Representative Example from Patent Literature
A detailed example from US Patent US3186991A demonstrates the preparation of related tetrahydropyrido-pyrazine derivatives, which can be adapted for the target compound:
| Step | Procedure | Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Suspension of N-benzyl-piperidone-(4)-3-carboxylic acid ethyl ester hydrochloride in water | Stirred with morpholino-guanidine hydrochloride and K2CO3 at room temperature for hours | Formation of intermediate |
| 2 | Decanting supernatant, extraction with ether | Crystallization from methyl glycol | Product melting point ~240 °C |
| 3 | Recrystallization for purification | Ethanol or methyl glycol | Pure tetrahydropyrido-pyrazine derivative |
This method highlights mild aqueous conditions, use of base for cyclization, and purification by recrystallization.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Key Steps | Product Form |
|---|---|---|---|---|
| Condensation with guanidine | N-substituted piperidone-3-carboxylic acid ester | Guanidine derivatives, K2CO3, aqueous, RT or reflux | Cyclization, hydroxy substitution | Free base, then HCl salt |
| Cyclodehydration + Reduction | 2-hydrazidopyrazine derivatives | Acetylation, cyclodehydration, H2/Pd reduction | Formation of triazolopyrazine, reduction | Tetrahydro derivative |
| Salt formation | Free acid form | Treatment with HCl or acidic crystallization | Conversion to hydrochloride salt | Hydrochloride salt |
Research Findings and Notes
- The synthesis routes emphasize mild aqueous conditions and base-mediated cyclizations, which are advantageous for scalability and environmental considerations.
- The hydrochloride salt form is preferred for its improved solubility and stability, which is critical for pharmaceutical applications.
- Related methods for analogous compounds involve variations in substituents on the piperidone or pyrazine rings, allowing for structural diversity.
- Literature sources confirm that the synthetic methods are well-established in patent and pharmaceutical chemistry contexts, with adaptations for specific substituents and functional groups.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Inhibition of HB-EGF Shedding
One of the prominent applications of this compound is in the inhibition of heparin-binding epidermal growth factor (HB-EGF) shedding. Research has demonstrated that derivatives of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine exhibit potent inhibitory activity against HB-EGF shedding, which is crucial for treating skin diseases characterized by keratinocyte proliferation. Structural modifications have shown that specific moieties enhance this inhibitory effect significantly .
Potential Antitumor Activity
Studies have indicated that compounds derived from 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine possess antitumor properties. The mechanism involves the modulation of signaling pathways associated with cancer cell proliferation and survival. These compounds may serve as lead structures for developing novel anticancer agents .
Neuroprotective Effects
Research suggests that derivatives of this compound may exhibit neuroprotective effects. By modulating neuroinflammatory responses and promoting neuronal survival under stress conditions, these compounds could be beneficial in treating neurodegenerative diseases .
Case Study: Structure-Activity Relationship (SAR)
A detailed study focused on the structure-activity relationship of hydroxamic acid derivatives based on 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine revealed that specific structural features are essential for their biological activity. The presence of hydroxamic acid groups significantly enhances their efficacy as HB-EGF shedding inhibitors .
| Compound Type | Key Structural Features | Activity Level |
|---|---|---|
| Hydroxamic Acid Derivatives | Hydroxamic group, phenyl moiety | High |
| Sulfonamide Derivatives | Sulfonamide group | Moderate |
Research Findings on Antitumor Activity
In a study examining various derivatives for antitumor activity, several compounds derived from 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine showed promising results against different cancer cell lines. The findings suggest that further optimization could lead to effective cancer therapies .
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The compound shares its pyrido[3,4-b]pyrazine core with several analogs, but key differences in substituents and protecting groups significantly alter physicochemical and biological properties:
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to its free base. Methyl esters (e.g., CAS 264628-28-4) exhibit higher logP values, favoring membrane permeability but requiring hydrolysis for activation .
- Stability : BOC-protected derivatives (e.g., CAS 264623-57-6) are stable under basic conditions but susceptible to acidic deprotection, enabling controlled synthesis .
Enzyme Inhibition and Binding Affinity
- The pyrido[3,4-b]pyrazine core is associated with enzyme modulation. For example, hydroxamic acid derivatives of this scaffold act as HB-EGF shedding inhibitors, demonstrating the core’s adaptability for targeting metalloproteases .
- Substituents like the carboxylic acid group enable interactions with charged residues in enzymatic active sites, while chloro or methyl groups may enhance hydrophobic binding .
Selectivity and SAR Studies
- SAR Insights: The N-acetylated pyrido moiety in related compounds (e.g., thieno-pyrimidinones) is critical for BET bromodomain affinity, suggesting similar structural determinants for the target compound .
- Selectivity : Ring topology (e.g., pyrido[3,4-b] vs. [4,3-b] substitution) influences selectivity, as seen in differential binding to BRD3 bromodomains .
Commercial Availability and Handling
- Pricing and Stock : The target compound is priced at premium rates (50 mg typically in stock), whereas methyl ester analogs (CAS 264628-28-4) are temporarily unavailable, reflecting supply-demand dynamics .
- Safety : As a hydrochloride salt, it requires standard handling for corrosive solids (GHS hazard statements likely include H314 for skin corrosion) .
Biological Activity
5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid hydrochloride (CAS No. 264623-56-5) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.
- Molecular Formula : C8H10ClN3O2
- Molecular Weight : 215.64 g/mol
- CAS Number : 264623-56-5
Synthesis
The synthesis of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine derivatives typically involves multi-step organic reactions that include cyclization and functional group modifications. The compound can be synthesized through the reaction of appropriate precursors under controlled conditions to yield high purity products (≥95%) .
Antiviral Properties
Recent studies have indicated that derivatives of tetrahydropyrido[3,4-b]pyrazine exhibit antiviral activity. For instance, compounds in this class have been shown to act as allosteric modulators of Hepatitis B virus (HBV) core proteins, effectively inhibiting viral replication in vitro and in animal models .
Anticancer Activity
The compound has demonstrated selective cytotoxicity against various cancer cell lines. In vitro studies have shown that it selectively targets human prostate cancer (PC-3) and ovarian cancer (SK-OV-3) cell lines while exhibiting minimal toxicity to non-cancerous cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of tetrahydropyrido[3,4-b]pyrazine derivatives. Modifications at specific positions on the pyrazine ring can significantly enhance their potency against targeted diseases. For example:
- Hydroxamic Acid Derivatives : These modifications have been linked to increased inhibitory activity against HB-EGF shedding, a process relevant in skin diseases .
- Lipophilicity : Increasing lipophilicity through structural changes has been shown to improve bioavailability and interaction with cellular targets .
Case Studies
Q & A
Q. What are the recommended synthetic routes for 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid hydrochloride?
The synthesis typically involves multi-step protocols, including cyclization and functional group protection/deprotection. For example, a tert-butoxycarbonyl (Boc)-protected intermediate (e.g., 6-(tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid) can be synthesized via cyclization of precursor heterocycles, followed by acidic deprotection (e.g., HCl in dioxane) to yield the hydrochloride salt . Alternative routes may involve coupling reactions with fluoropyridine-containing amino acids to introduce substituents .
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy (1H/13C) to confirm backbone structure and proton environments.
- HPLC-MS with a C18 column (acidic mobile phase) to assess purity and detect degradation products .
- X-ray crystallography (if crystalline) for absolute stereochemical confirmation, though this may require co-crystallization with stabilizing agents.
Advanced Research Questions
Q. How do isomerism and stereochemistry impact the biological activity of this compound?
Isomeric purity is critical, as demonstrated in studies of related tetrahydropyrido[3,4-b]pyrazine cores. For example, only one isomer of a 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine derivative showed activity as a CETP inhibitor, while others lacked efficacy or stability . To resolve isomers:
- Employ chiral chromatography (e.g., Chiralpak IA/IB columns) with polar organic mobile phases.
- Validate configurations using circular dichroism (CD) or vibrational circular dichroism (VCD) for non-crystalline samples.
Q. What strategies mitigate stability issues during long-term experimental use?
Stability studies of analogous compounds indicate:
- Temperature control : Store at –20°C in anhydrous conditions to prevent hydrolysis of the pyrazine ring.
- Light protection : Use amber vials to avoid photodegradation, as observed in fluorinated pyrido-benzoxazine derivatives .
- Buffered solutions : Prepare fresh solutions in pH-stabilized buffers (e.g., phosphate buffer, pH 6–7) to minimize acid/base-driven decomposition.
Q. How can researchers assess the compound’s interaction with biological targets?
While direct data on this compound’s targets is limited, related pyrazine derivatives have been studied via:
- Kinetic solubility assays (e.g., shake-flask method) to determine solubility in biorelevant media.
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements against hypothesized targets (e.g., kinases, GPCRs) .
Q. What analytical methods are suitable for impurity profiling?
Follow pharmacopeial guidelines for related heterocycles:
- Forced degradation studies : Expose the compound to heat, light, and oxidative stress (e.g., H2O2), then analyze via UPLC-PDA to identify degradation pathways .
- Reference standards : Use certified impurities (e.g., ofloxacin N-oxide hydrochloride analogs) as benchmarks for method validation .
Q. How does salt formation (hydrochloride) influence physicochemical properties?
Salt formation enhances aqueous solubility and crystallinity. Key considerations:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
